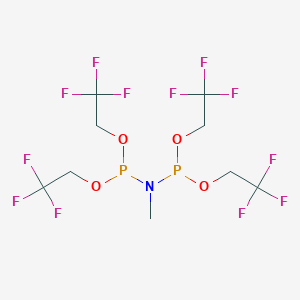![molecular formula C11H12N4OS B14287741 N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea CAS No. 138428-47-4](/img/structure/B14287741.png)
N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Métodos De Preparación
The synthesis of N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea typically involves the reaction of N-methyl-N-phenylurea with a thiadiazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea has several scientific research applications:
Agriculture: It acts as a cytokinin, promoting plant growth and development.
Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea involves its interaction with molecular targets such as cytokinin oxidase/dehydrogenase. By inhibiting this enzyme, the compound increases the lifetime of cytokinins, thereby promoting plant growth. In medical applications, its thiadiazole moiety allows it to interfere with DNA replication, making it effective against cancer cells .
Comparación Con Compuestos Similares
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its significant therapeutic potential in antimicrobial and anticancer applications.
1,2,3-Thiadiazole: Used in various chemical syntheses and as a building block for more complex molecules.
1,2,4-Thiadiazole: Exhibits a range of biological activities, including antifungal and anti-inflammatory properties. The uniqueness of N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
138428-47-4 |
|---|---|
Fórmula molecular |
C11H12N4OS |
Peso molecular |
248.31 g/mol |
Nombre IUPAC |
1-methyl-1-phenyl-3-(1,2,5-thiadiazol-3-ylmethyl)urea |
InChI |
InChI=1S/C11H12N4OS/c1-15(10-5-3-2-4-6-10)11(16)12-7-9-8-13-17-14-9/h2-6,8H,7H2,1H3,(H,12,16) |
Clave InChI |
KPUJQMLBBUHPAU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)NCC2=NSN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


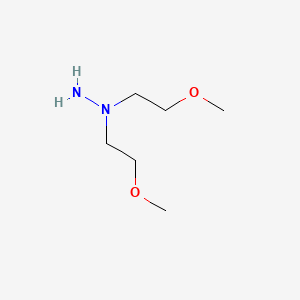
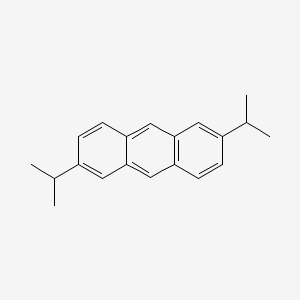

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
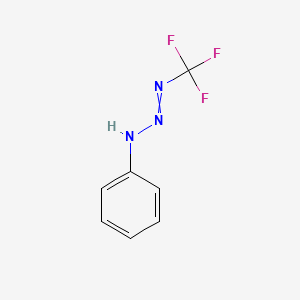
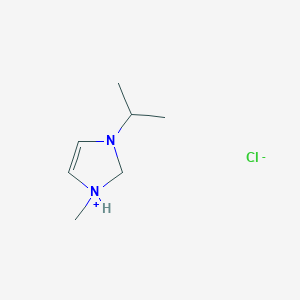
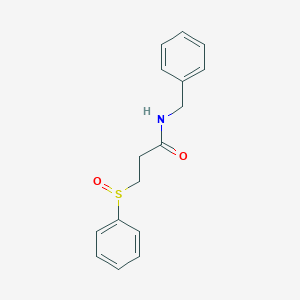


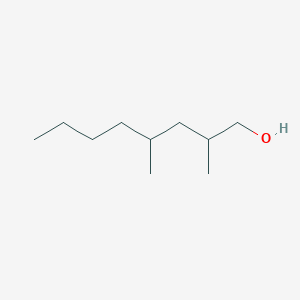
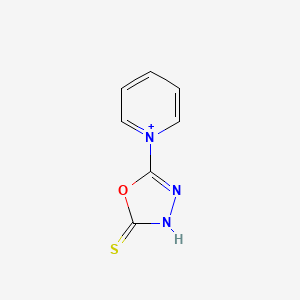
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
